molecular formula C11H9ClN2O3 B6385795 5-(4-Chloro-2-methoxyphenyl)-(2,4)-dihydroxypyrimidine, 95% CAS No. 1261970-69-7

5-(4-Chloro-2-methoxyphenyl)-(2,4)-dihydroxypyrimidine, 95%

Cat. No. B6385795
CAS RN: 1261970-69-7
M. Wt: 252.65 g/mol
InChI Key: IZXBSVJFLXIBLQ-UHFFFAOYSA-N
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Description

5-(4-Chloro-2-methoxyphenyl)-(2,4)-dihydroxypyrimidine is a synthetic compound with a molecular formula of C8H9ClN2O3. It is a white, crystalline solid with a melting point of 194-196°C. It has a wide range of uses in scientific research, including in organic synthesis and as a biochemical reagent. This compound has been studied extensively in recent years, and its potential applications in research are now being explored.

Scientific Research Applications

5-(4-Chloro-2-methoxyphenyl)-(2,4)-dihydroxypyrimidine has a wide range of scientific research applications. It has been used as a starting material for the synthesis of a range of other compounds, including heterocyclic compounds, nucleoside analogues, and antifungal agents. It has also been used as a reagent in organic synthesis, as a catalyst in the formation of iminium ions, and as a chromogenic reagent for the determination of amines. In addition, it has been used in the study of enzyme-catalyzed reactions, such as the oxidation of alcohols and the hydrolysis of esters.

Mechanism of Action

The mechanism of action of 5-(4-Chloro-2-methoxyphenyl)-(2,4)-dihydroxypyrimidine is not yet fully understood. However, it is believed to involve the formation of an iminium ion intermediate, which is then attacked by a nucleophile to form the desired product. This mechanism has been observed in the synthesis of heterocyclic compounds and nucleoside analogues.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(4-Chloro-2-methoxyphenyl)-(2,4)-dihydroxypyrimidine are not yet fully understood. However, it has been observed to have antioxidant activity in vitro, as well as anti-inflammatory and anti-tumor effects in animal models. In addition, it has been observed to have some activity against certain pathogens, including bacteria and fungi.

Advantages and Limitations for Lab Experiments

The advantages of using 5-(4-Chloro-2-methoxyphenyl)-(2,4)-dihydroxypyrimidine in laboratory experiments include its high purity (95%), its low cost, and its ease of synthesis. The main limitation of this compound is its relatively low solubility, which can make it difficult to use in certain experiments.

Future Directions

There are a number of potential future directions for the use of 5-(4-Chloro-2-methoxyphenyl)-(2,4)-dihydroxypyrimidine in scientific research. These include further studies into its mechanism of action, its biochemical and physiological effects, and its potential applications in organic synthesis. In addition, further research could be done into its potential uses as an antimicrobial agent, as well as its potential use in the synthesis of novel drugs. Finally, further research could be done into its potential use as a reagent in the synthesis of heterocyclic compounds and nucleoside analogues.

Synthesis Methods

5-(4-Chloro-2-methoxyphenyl)-(2,4)-dihydroxypyrimidine can be synthesized via a three-step process. The first step involves the reaction of 4-chloro-2-methoxyphenylmagnesium bromide with pyrimidine-2,4-diol in the presence of a base. This reaction yields 5-(4-chloro-2-methoxyphenyl)-(2,4)-dihydroxypyrimidine as the major product. The second step involves the reaction of the product with an acid, such as hydrochloric acid, to yield the desired compound. The third step involves purification of the product by recrystallization, resulting in a 95% pure product.

properties

IUPAC Name

5-(4-chloro-2-methoxyphenyl)-1H-pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O3/c1-17-9-4-6(12)2-3-7(9)8-5-13-11(16)14-10(8)15/h2-5H,1H3,(H2,13,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZXBSVJFLXIBLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Cl)C2=CNC(=O)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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